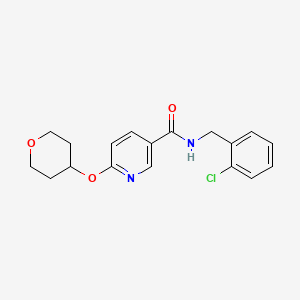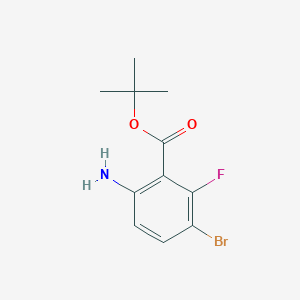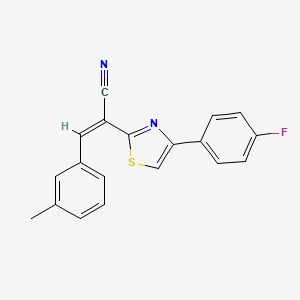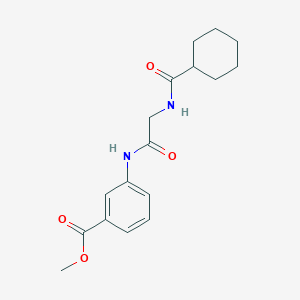
(4-(M-Tolyloxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(M-Tolyloxy)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1029438-39-8 . It has a molecular weight of 228.06 and its IUPAC name is (4- (m-tolyloxy)phenyl)boronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Boronic acids, including “(4-(M-Tolyloxy)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They can be used in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . The direct synthesis of phenols from the selective hydroxylation of different arylboronic acids was also successfully performed in aqueous media at room temperature .Molecular Structure Analysis
The molecular structure of “(4-(M-Tolyloxy)phenyl)boronic acid” is represented by the InChI Code: 1S/C13H13BO3/c1-10-3-2-4-13 (9-10)17-12-7-5-11 (6-8-12)14 (15)16/h2-9,15-16H,1H3 . The molecular formula is C13H13BO3 .Chemical Reactions Analysis
Boronic acids, such as “(4-(M-Tolyloxy)phenyl)boronic acid”, are valuable for their ability to interact with various carbohydrates through a reversible covalent condensation pathway . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Physical And Chemical Properties Analysis
Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is used as a reagent in various organic synthesis reactions, including Rhodium-catalyzed intramolecular amination and palladium-catalyzed direct arylation. It is also involved in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
Sensing Applications
Boronic acids are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This compound could potentially be used in the development of fluorescent sensors for detecting catechol and its amino-derivatives .
Drug Delivery
Phenylboronic acids have been highlighted for their interaction with sialic acid as a new class of molecular targets. This compound may have potential applications in drug delivery systems, utilizing its unique chemistry for therapeutic purposes .
Diagnostic Applications
The interaction of phenylboronic acids with various biological molecules can be leveraged for diagnostic purposes. This compound could be part of biosensors designed to detect specific biomarkers or chemical substances within biological systems .
Materials Science
In materials science, this compound could be used to functionalize surfaces or create selective binding materials due to its affinity for certain molecules, such as adenosine and catechol .
Analytical Chemistry
The compound’s ability to form cyclic esters with diols can be utilized in analytical chemistry for the specific recognition and quantification of cis-diol-containing species .
Safety And Hazards
“(4-(M-Tolyloxy)phenyl)boronic acid” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
Eigenschaften
IUPAC Name |
[4-(3-methylphenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYMQDGXNOCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(M-Tolyloxy)phenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)
![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)